molecular formula C11H15N3 B13386212 N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine

N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine

Cat. No.: B13386212
M. Wt: 189.26 g/mol
InChI Key: IFRIBOQFELMEFF-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine: is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-methylbenzylamine with glyoxal and ammonium acetate under reflux conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions often include:

    Temperature: Reflux (approximately 100°C)

    Solvent: Ethanol or methanol

    Catalyst: Ammonium acetate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imidazole ring or the benzyl group, resulting in various reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products:

    Oxidation: 2-Methylbenzaldehyde or 2-Methylbenzoic acid.

    Reduction: Various reduced imidazole derivatives.

    Substitution: Benzyl-substituted imidazole derivatives.

Scientific Research Applications

Chemistry: N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its imidazole ring can interact with active sites of enzymes, making it a candidate for drug development.

Medicine: The compound’s potential as a therapeutic agent is being explored, particularly in the treatment of diseases where enzyme inhibition is a viable strategy. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and resins.

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the benzyl group can enhance the compound’s binding affinity through hydrophobic interactions. The exact pathways and molecular targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

    Benzylimidazole: Lacks the methyl group on the benzyl ring, resulting in different reactivity and binding properties.

    2-Methylimidazole: Similar structure but without the benzyl group, leading to different chemical behavior.

    N-Benzylimidazole: Similar but lacks the methyl group, affecting its physical and chemical properties.

Uniqueness: N-(2-Methylbenzyl)-4,5-dihydro-1H-imidazol-2-amine is unique due to the presence of both the 2-methylbenzyl group and the imidazole ring. This combination imparts distinct reactivity and binding characteristics, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-9-4-2-3-5-10(9)8-14-11-12-6-7-13-11/h2-5H,6-8H2,1H3,(H2,12,13,14)

InChI Key

IFRIBOQFELMEFF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2=NCCN2

Origin of Product

United States

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